N-(4-chlorophenyl)-2-((4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)thio)acetamide

CAS No.: 954018-24-7

Cat. No.: VC4250654

Molecular Formula: C22H22ClN3O2S2

Molecular Weight: 460.01

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 954018-24-7 |

|---|---|

| Molecular Formula | C22H22ClN3O2S2 |

| Molecular Weight | 460.01 |

| IUPAC Name | 2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-phenylpropyl)acetamide |

| Standard InChI | InChI=1S/C22H22ClN3O2S2/c23-17-8-10-18(11-9-17)25-21(28)15-30-22-26-19(14-29-22)13-20(27)24-12-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-11,14H,4,7,12-13,15H2,(H,24,27)(H,25,28) |

| Standard InChI Key | ZHTMJGHAIDSYNJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CCCNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

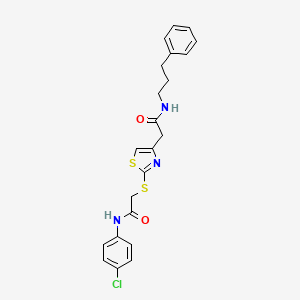

The compound’s structure integrates multiple functional groups (Figure 1):

-

Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively.

-

Chlorophenyl group: A benzene ring substituted with a chlorine atom at the para position.

-

Acetamide moiety: Linked via a thioether bond to the thiazole ring.

-

Phenylpropylamino side chain: A three-carbon alkyl chain connecting a phenyl group to an amino group, which is further bonded to a ketone.

Table 1: Key Structural and Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₂₂ClN₃O₂S₂ | |

| Molecular Weight | 460.0 g/mol | |

| SMILES Notation | O=C(Cc1csc(SCC(=O)Nc2ccc(Cl)cc2)n1)NCCCc1ccccc1 | |

| InChIKey | JGIDYFPIKZAFRZ-UHFFFAOYSA-N |

The presence of electron-withdrawing (chlorine) and electron-donating (phenylpropyl) groups creates a polar yet lipophilic profile, influencing solubility and membrane permeability .

Synthesis and Structural Analogues

Synthetic Pathways

The synthesis involves multi-step reactions, as inferred from analogous compounds in patents and literature :

-

Thiazole ring formation: Condensation of thiourea derivatives with α-halo ketones.

-

Functionalization:

-

Introduction of the chlorophenyl group via nucleophilic aromatic substitution.

-

Attachment of the phenylpropylamino side chain through reductive amination.

-

-

Acetamide linkage: Thioether bond formation using mercaptoacetic acid derivatives .

Table 2: Representative Synthetic Intermediates

| Intermediate | Role in Synthesis | Reference |

|---|---|---|

| 4-Chloroaniline | Chlorophenyl precursor | |

| 2-Mercaptothiazole | Thiazole core building block | |

| 3-Phenylpropylamine | Side chain precursor |

Structural Analogues and Comparative Activity

Modifications to the thiazole core or substituents alter biological efficacy. Key analogues include:

Table 3: Analogues and Their Biological Profiles

The unique combination of thioether-linked acetamide and phenylpropyl groups in N-(4-chlorophenyl)-2-((4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)thio)acetamide enhances receptor binding specificity compared to simpler thiazoles .

Biological Activity and Mechanistic Insights

In Silico and In Vitro Findings

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume